An In-depth Technical Guide to the Chemical Properties of Methyl Isovalerate
An In-depth Technical Guide to the Chemical Properties of Methyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of methyl isovalerate (also known as methyl 3-methylbutanoate). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Core Chemical and Physical Properties
Methyl isovalerate is a fatty acid ester with the chemical formula C₆H₁₂O₂.[1] It presents as a colorless liquid with a characteristic fruity odor, often described as apple-like.[1][2] This compound is found naturally in various fruits, including apples, strawberries, and pineapples.[3] It is less dense than water and is insoluble or sparingly soluble in water, but miscible with organic solvents like alcohol and ether.[4][5]
Table 1: Physical and Chemical Properties of Methyl Isovalerate
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [4][5] |
| CAS Number | 556-24-1 | [4] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Fruity, apple-like | [1][2] |
| Boiling Point | 114-117 °C | [5] |
| Density | 0.881 g/mL at 20-25 °C | [5] |
| Flash Point | 14.4 °C (57.9 °F) - closed cup | |
| Solubility in Water | Insoluble / Sparingly soluble | [2][4] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [5] |
| Refractive Index | n20/D 1.393 | |
| Vapor Density | Heavier than air | [3][4] |
Reactivity and Stability
Methyl isovalerate is a flammable liquid and vapor, and its vapors can form explosive mixtures with air.[6][7] It is generally stable under normal conditions.[8]
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Reactivity Profile : As an ester, methyl isovalerate reacts with acids, liberating heat along with alcohols and acids.[4][6] Vigorous, exothermic reactions can occur with strong oxidizing acids.[4][6] Interaction with caustic solutions also generates heat.[3][4] Mixing with alkali metals and hydrides can produce flammable hydrogen gas.[4][6]
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Conditions to Avoid : Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[7][8] Direct sunlight and extreme temperatures should also be avoided.[7]
-
Incompatible Materials : It is incompatible with strong acids, strong bases, and reducing agents.[7][8]
-
Hazardous Decomposition Products : When heated to decomposition, it can emit acrid smoke and fumes.[2] Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[7][8]
Spectral Information
Spectroscopic data is crucial for the identification and characterization of methyl isovalerate.
Table 2: Spectral Data References for Methyl Isovalerate
| Spectroscopic Technique | Availability | Source(s) |
| Infrared (IR) Spectrum | Data available | [9] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data available | [4][9] |
| Mass Spectrometry (MS) | Data available (electron ionization) |
Experimental Protocols
4.1. Synthesis of Methyl Isovalerate via Fischer Esterification
The most common method for preparing methyl isovalerate is the Fischer esterification of isovaleric acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄).[3]
Objective: To synthesize methyl isovalerate from isovaleric acid and methanol.
Materials:
-
Isovaleric acid ((CH₃)₂CHCH₂COOH)
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine isovaleric acid and an excess of methanol (typically a 2:1 to 3:1 molar ratio of methanol to acid).
-
Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isovaleric acid. Vent the separatory funnel frequently to release the CO₂ gas produced. Finally, wash with brine (saturated NaCl solution).
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. Purify the crude methyl isovalerate by fractional distillation.[3] Collect the fraction boiling at approximately 114-117 °C.[5]
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (IR, NMR) and GC analysis.
Visualizations
Caption: Fischer esterification synthesis of methyl isovalerate.
Caption: General workflow for synthesis and purification.
References
- 1. CAS 556-24-1: Methyl Isovalerate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl isovalerate CAS#: 556-24-1 [m.chemicalbook.com]
- 4. Methyl isovalerate | C6H12O2 | CID 11160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl Isovalerate [drugfuture.com]
- 6. METHYL ISOVALERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. synerzine.com [synerzine.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Methyl isovalerate(556-24-1) IR Spectrum [chemicalbook.com]
